molecular formula C14H15BrN2 B1424118 N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine CAS No. 446299-77-0

N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine

Cat. No. B1424118
M. Wt: 291.19 g/mol
InChI Key: SYSOCGUXKGBVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine is a chemical compound with the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine is characterized by the presence of a pyridinamine core, which is substituted at the 5-position with a bromine atom and at the N-position with a benzyl group . The molecule also contains two methyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine include a molecular weight of 291.19 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

  • Visible-light-induced intramolecular radical cascade of α-bromo-N-benzyl-alkylamides

    • Application Summary : This research presents a new strategy to synthesize tetracyclic N-fused indolo[2,1-a]isoquinolin-6(5H)-ones. This protocol not only exhibited a wide substrate scope but also provided a mild route to access a variety of tetracyclic N-fused indoles .
    • Methods of Application : The method involves a visible-light-initiated intramolecular aryl migration/desulfonylation/cyclization cascade reaction .
    • Results or Outcomes : The result is the synthesis of tetracyclic indolo[2,1-a]isoquinolin-6(5H)-ones .
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents

    • Application Summary : This research presents the synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as potential anticancer agents .
    • Methods of Application : The method involves retrosynthesis of target compounds .
    • Results or Outcomes : The outcomes of this research are not detailed in the available information .
  • Biological Potential of Indole Derivatives

    • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
    • Results or Outcomes : The outcomes of this research are not detailed in the available information .
  • Pyridinium Salts: From Synthesis to Reactivity and Applications

    • Application Summary : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
    • Methods of Application : The method involves the synthesis of structurally diverse pyridinium salts .
    • Results or Outcomes : The outcomes of this research are not detailed in the available information .
  • 5-Bromo-2-nitropyridin-3-amine

    • Application Summary : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application are not detailed in the available information .
    • Results or Outcomes : The outcomes of this research are not detailed in the available information .
  • Benzyl N-(3-bromo-5-nitrophenyl)carbamate

    • Application Summary : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application are not detailed in the available information .
    • Results or Outcomes : The outcomes of this research are not detailed in the available information .

Safety And Hazards

While specific safety and hazard information for N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine is not available, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Pyridinium salts, which are structurally similar to N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine, have been highlighted for their synthetic routes, reactivity, and importance in various applications, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . This suggests potential future directions for the study and application of N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine.

Relevant Papers Several papers related to N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine and similar compounds have been retrieved . These papers cover a range of topics, including the synthesis, structure, properties, and applications of these compounds. Further analysis of these papers could provide more detailed information on N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine.

properties

IUPAC Name

N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11-8-13(15)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSOCGUXKGBVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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